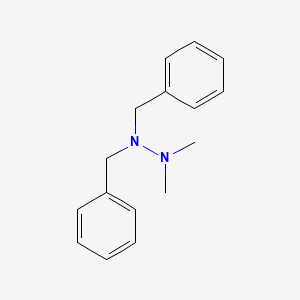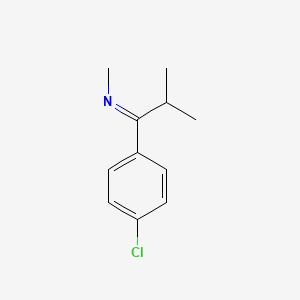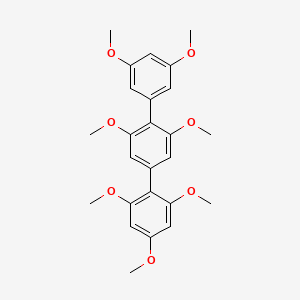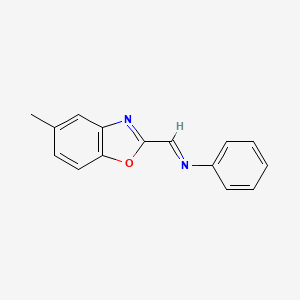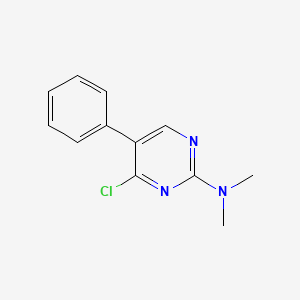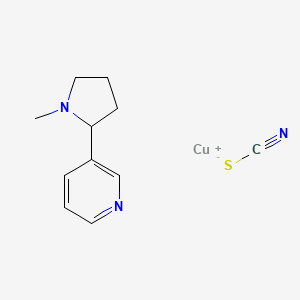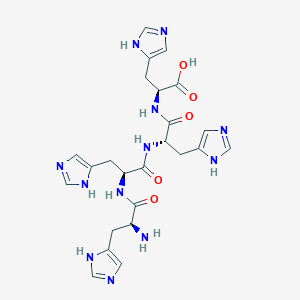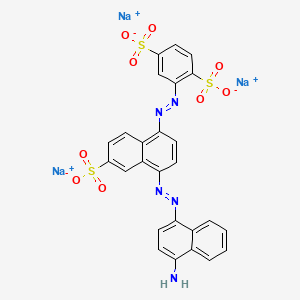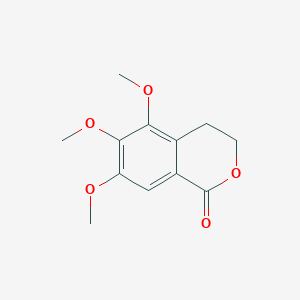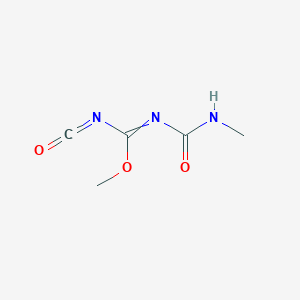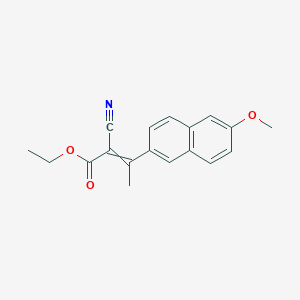![molecular formula C23H33NO3 B14483265 Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- is a synthetic steroidal compound. It is known for its potent inhibitory effects on certain enzymes involved in androgen biosynthesis. This compound is primarily used in the treatment of metastatic castration-resistant prostate cancer and hormone-sensitive high-risk metastatic prostate cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- involves multiple steps. The starting material is typically a steroidal precursor, which undergoes various chemical transformations including acetylation and amide formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
科学的研究の応用
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and cellular processes.
Medicine: Used in the treatment of prostate cancer and studied for its potential in other therapeutic areas.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
作用機序
The mechanism of action of Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- involves the inhibition of the enzyme 17 αhydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for androgen biosynthesis, and its inhibition leads to a decrease in androgen levels, which is beneficial in the treatment of prostate cancer. The compound binds irreversibly to the enzyme, blocking its activity and thereby reducing the production of androgens .
類似化合物との比較
Similar Compounds
Abiraterone: Another potent inhibitor of CYP17, used in the treatment of prostate cancer.
Uniqueness
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- is unique due to its high specificity and potency in inhibiting CYP17. This makes it a highly effective treatment option for prostate cancer, with fewer off-target effects compared to other inhibitors .
特性
分子式 |
C23H33NO3 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
[(10R,13S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33NO3/c1-14(25)24-21-8-7-19-18-6-5-16-13-17(27-15(2)26)9-11-22(16,3)20(18)10-12-23(19,21)4/h5,8,17-20H,6-7,9-13H2,1-4H3,(H,24,25)/t17?,18?,19?,20?,22-,23-/m0/s1 |
InChIキー |
YNYMTAGCLJHSLN-ZIZMYJMESA-N |
異性体SMILES |
CC(=O)NC1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
正規SMILES |
CC(=O)NC1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


